Regiochemistry-Dependent Reactivity: Divergent Rearrangement vs. Expected Bis-ylide Formation
The reaction of [1,1'-biphenyl]-2,2'-dicarbonyl dichloride with methylenetriphenylphosphorane results in a multistep rearrangement to a zwitterionic carboxylate product [1]. In contrast, the 4,4'-isomer biphenyl-4,4'-dicarbonyl dichloride undergoes the expected acylation to give the bis(acylylide) under identical conditions [1]. This demonstrates a profound, regiochemistry-driven difference in reaction pathway, not merely a difference in reaction rate.
| Evidence Dimension | Reaction Outcome with Methylenetriphenylphosphorane |
|---|---|
| Target Compound Data | Multistep rearrangement; zwitterionic 2-[1,3-bis(triphenylphosphonio)prop-1-en-3-id-2-yl]biphenyl-2'-carboxylate |
| Comparator Or Baseline | Biphenyl-4,4'-dicarbonyl dichloride: Expected bis(acylylide) 1 |
| Quantified Difference | Divergent mechanism; product structure confirmed by X-ray crystallography for both isomers [1] |
| Conditions | Reaction with methylenetriphenylphosphorane under identical, though not fully specified, conditions (yield data not explicitly provided) |
Why This Matters
This unexpected rearrangement highlights the unique reactivity of the 2,2'-isomer, making it unsuitable as a drop-in replacement for the 4,4'-isomer in ylide-based synthetic sequences, and vice versa.
- [1] Aitken, R. A.; Cleghorn, L. P.; Leitch, R. M.; Morrill, L. C.; Slawin, A. M. Z. Unexpected Rearrangement Leading to Formation of a 1,3-Bis(triphenylphosphonio)prop-1-en-3-idyl Carboxylate. European Journal of Organic Chemistry 2010, 2010 (17), 3211-3214. View Source
